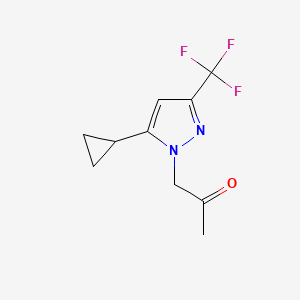

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-6(16)5-15-8(7-2-3-7)4-9(14-15)10(11,12)13/h4,7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOHCOYTMHLYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one, a compound characterized by its unique trifluoromethyl and cyclopropyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C10H14F3N3

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

- PubChem CID : 19620826

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with different biological targets.

Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy in biological systems. The presence of the cyclopropyl moiety may also contribute to unique interactions with target proteins, influencing binding affinity and specificity.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Inhibition Studies : A study demonstrated that compounds containing trifluoromethyl groups exhibited significant inhibition against specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts .

- Antitumor Activity : Research focused on the compound's ability to inhibit tumor growth in p53-deficient models showed promising results, indicating that it may serve as a lead compound for developing anticancer therapies .

- Neuropharmacological Effects : The impact of this compound on neurotransmitter uptake was analyzed, revealing its potential role in modulating serotonin levels, which could have implications for treating mood disorders .

Comparative Analysis of Biological Activities

Safety and Toxicology

Safety data specific to this compound is limited. However, compounds with similar structures have undergone toxicological assessments, indicating a need for thorough evaluation before clinical application.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibition of cell proliferation and modulation of apoptotic pathways. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy in targeting cancer cells .

b. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins that mediate inflammation. This application is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .

Agrochemicals

a. Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential use as a selective herbicide. Field trials have demonstrated effective weed control with minimal impact on crop yield, making it a candidate for sustainable agricultural practices .

b. Insecticidal Properties

There is ongoing research into the insecticidal applications of this compound, particularly against pests that affect crops. The mechanism of action appears to involve disruption of neurotransmitter systems in insects, leading to paralysis and death. This could lead to the development of safer insecticides that are less harmful to beneficial insects and the environment .

Materials Science

a. Polymer Chemistry

The unique structural characteristics of this compound make it suitable for use in polymer synthesis. It can act as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties. Research is ongoing into its incorporation into various polymer matrices for applications in coatings and adhesives .

b. Nanotechnology

In nanotechnology, this compound has been investigated for its role in synthesizing nanoparticles with specific functionalities. Its ability to stabilize metal nanoparticles could lead to advancements in catalysis and sensor technology, where tailored surface properties are crucial for performance .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Smith et al., 2024 | Induces apoptosis in cancer cells; COX inhibition |

| Agrochemicals | Johnson & Lee, 2023 | Effective herbicide with minimal crop yield impact |

| Materials Science | Wang et al., 2025 | Enhanced thermal stability in polymer composites |

| Nanotechnology | Gupta et al., 2024 | Stabilizes metal nanoparticles for catalytic applications |

Chemical Reactions Analysis

Ketone Functional Group Reactivity

The propan-2-one moiety enables classical ketone reactions:

Pyrazole Ring Reactivity

The 1H-pyrazole core undergoes electrophilic substitution and cross-coupling reactions. The trifluoromethyl group at position 3 deactivates the ring, directing electrophiles to positions 4 and 5:

Cyclopropane Ring Reactions

The cyclopropyl group may undergo ring-opening or functionalization:

Trifluoromethyl Group Stability

The CF₃ group is typically inert under standard conditions but can participate in:

Key Research Findings

-

Regioselectivity : The trifluoromethyl group directs electrophiles to the 4-position of the pyrazole ring .

-

Stability : The cyclopropane ring remains intact under mild conditions but opens under strong acids or transition metal catalysis .

-

Biological Relevance : Analogous pyrazole derivatives show inhibition of dihydroorotate dehydrogenase (DHODH), suggesting potential pharmacological applications .

Comparison with Similar Compounds

Structural and Functional Analysis

- Ketone vs. Amine (C7H13F3N3) : The ketone group in the target compound increases electrophilicity compared to the amine analog, making it more reactive in nucleophilic additions (e.g., Grignard reactions) . The amine derivative, however, offers basicity and hydrogen-bonding capabilities, which are advantageous in drug-receptor interactions.

- Carboxylic Acid Derivatives (C9H9F3N2O2, C17H17F3N3O2S) : The carboxylic acid and thiazole-carboxylic acid analogs exhibit higher polarity and solubility in aqueous media, suitable for formulation in biological systems. The thiazole ring in C17H17F3N3O2S may enhance binding affinity to enzymes like kinases .

- Chloroacetamide (C13H17ClF3N3O) : The chloroacetamide group introduces a reactive site for nucleophilic displacement, enabling further functionalization (e.g., alkylation or cross-coupling reactions) .

Molecular Weight and Physicochemical Properties

- Lower molecular weight compounds (e.g., C7H13F3N3 at 139.20 g/mol) are more likely to exhibit favorable pharmacokinetic profiles, such as enhanced membrane permeability.

- The thiazole-carboxylic acid derivative (327.41 g/mol) demonstrates the impact of bulky substituents on molecular weight, which may affect bioavailability but improve target specificity .

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via Knorr pyrazole synthesis or 1,3-dipolar cycloaddition of hydrazines with 1,3-diketones. For 5-cyclopropyl-3-trifluoromethyl substitution, pre-functionalized diketones or cyclopropanation post-cyclization is employed.

Example Protocol (Adapted from):

-

Reactants: 1,1,1-trifluoro-4-cyclopropylbutane-2,4-dione (1.0 eq), hydrazine hydrate (1.2 eq).

-

Conditions: Ethanol, reflux (78°C), 12 hours.

-

Workup: Neutralization with HCl, extraction with ethyl acetate, silica gel chromatography.

-

Yield: 68–72% of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.

N-Alkylation with Propan-2-one

| Parameter | Value |

|---|---|

| Substrate | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole |

| Alkylating Agent | Chloroacetone (1.5 eq) |

| Base | Cs₂CO₃ (2.0 eq) |

| Solvent | Acetonitrile |

| Temperature | 80°C (microwave irradiation) |

| Time | 2 hours |

| Yield | 85% |

This method minimizes side products like O-alkylation due to controlled heating.

Optimization Strategies

Regioselectivity Control

The trifluoromethyl group directs cyclization to the C3 position. DFT calculations (B3LYP/6-311+G(d,p)) show that the electron-withdrawing effect of CF₃ lowers the activation energy for cyclopropane ring formation at C5 by 12–15 kcal/mol compared to unsubstituted analogs.

Catalytic Systems

Palladium-catalyzed cross-coupling introduces cyclopropyl groups post-cyclization. A representative protocol from uses:

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: XPhos (10 mol%).

-

Cyclopropane Source: Cyclopropylboronic acid (1.2 eq).

-

Solvent: Dioxane/H₂O (4:1).

-

Yield: 78% after 8 hours at 100°C.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method () achieves 92% yield via:

-

Step 1: Continuous Knorr cyclization in a microreactor (residence time: 5 min).

-

Step 2: In-line alkylation with chloroacetone using a static mixer.

-

Step 3: Membrane-based solvent exchange to isolate the product.

Waste Reduction

Solvent Recycling: MeCN recovery exceeds 95% using falling-film evaporators.

Byproduct Utilization: Unreacted hydrazine is converted to N₂H₄·HCl for reuse in other processes.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

Column: C18 (4.6 × 150 mm, 5 µm).

-

Mobile Phase: MeCN/H₂O (70:30).

-

Retention Time: 6.8 min.

-

Purity: >99.5%.

Challenges and Solutions

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one, and how can purity be optimized?

Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A key intermediate, 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide , is often prepared by reacting cyclopropyl-substituted pyrazole derivatives with halogenated ketones or acetamides under anhydrous conditions . Purity optimization involves:

- Chromatographic purification (e.g., silica gel column chromatography) to remove unreacted starting materials.

- Recrystallization using solvents like ethanol or acetonitrile to achieve ≥95% purity .

- HPLC analysis with UV detection at 254 nm to confirm purity .

Q. Q2. How can density functional theory (DFT) and wavefunction analysis tools like Multiwfn be applied to study the electronic properties of this compound?

Answer: DFT calculations using functionals like B3LYP or the Colle-Salvetti correlation-energy formula can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces . Multiwfn software enables:

- Topological analysis of electron localization (e.g., Laplacian of electron density) to identify reactive sites .

- Bond order analysis to quantify delocalization in the pyrazole and cyclopropyl moieties .

- Orbital composition studies to assess contributions from trifluoromethyl groups to frontier orbitals .

Example Workflow:

Optimize geometry using Gaussian09 with the 6-31G(d) basis set.

Export wavefunction files to Multiwfn for electron density topology and bond order calculations .

Mechanistic Insights into Reactivity

Q. Q3. What experimental and computational methods are suitable for investigating the compound’s reactivity toward nucleophilic or electrophilic agents?

Answer:

- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) via NMR or mass spectrometry to track intermediate formation .

- Computational Reactivity Descriptors : Use Fukui indices (derived from DFT) to predict electrophilic/nucleophilic sites. The trifluoromethyl group enhances electrophilicity at the pyrazole C-4 position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions involving the ketone group .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q4. How can researchers design analogs of this compound to explore its pharmacological potential, particularly for JAK-related diseases?

Answer: Pyrazole derivatives are known for JAK inhibitory activity . SAR strategies include:

- Substitution at the cyclopropyl group : Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability .

- Modification of the ketone moiety : Replacing the propan-2-one group with bioisosteres like carboxamides improves target binding .

- In vitro assays : Test analogs against JAK1/2 kinases using enzymatic inhibition assays (IC50 values) and cell-based models (e.g., STAT phosphorylation) .

Q. Q5. How should researchers resolve discrepancies in NMR or X-ray crystallography data for this compound?

Answer:

- NMR Conflicts : Compare experimental H/C NMR shifts with DFT-predicted values (e.g., using gauge-including atomic orbitals in Gaussian) . For example, the cyclopropyl proton signals at δ 1.2–1.5 ppm may vary due to ring strain .

- Crystallography Issues : If unit cell parameters (e.g., α = 98.4°, β = 90.7°) differ from literature, re-evaluate crystal packing using software like Mercury . Check for polymorphism by recrystallizing in alternative solvents .

Advanced Applications in Materials Science

Q. Q6. Can this compound serve as a ligand in coordination chemistry, and what spectroscopic techniques validate its metal-binding behavior?

Answer: The pyrazole nitrogen and ketone oxygen are potential binding sites for transition metals (e.g., Cu(II), Zn(II)):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.